Azaspirium Chloride

Description

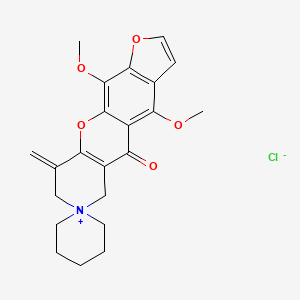

Azaspirium chloride is a chemical compound with the molecular formula C22H24ClNO5 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its spirocyclic structure, which contributes to its stability and reactivity.

Properties

CAS No. |

34959-30-3 |

|---|---|

Molecular Formula |

C22H24ClNO5 |

Molecular Weight |

417.9 g/mol |

IUPAC Name |

11,17-dimethoxy-4-methylidenespiro[2,15-dioxa-6-azoniatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),10,12(16),13-pentaene-6,1'-azinan-1-ium]-9-one;chloride |

InChI |

InChI=1S/C22H24NO5.ClH/c1-13-11-23(8-5-4-6-9-23)12-15-17(24)16-19(25-2)14-7-10-27-20(14)22(26-3)21(16)28-18(13)15;/h7,10H,1,4-6,8-9,11-12H2,2-3H3;1H/q+1;/p-1 |

InChI Key |

PYNSMGBGABAWPB-UHFFFAOYSA-M |

SMILES |

COC1=C2C(=C(C3=C1C=CO3)OC)OC4=C(C2=O)C[N+]5(CCCCC5)CC4=C.[Cl-] |

Canonical SMILES |

COC1=C2C(=C(C3=C1C=CO3)OC)OC4=C(C2=O)C[N+]5(CCCCC5)CC4=C.[Cl-] |

Other CAS No. |

34959-30-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azaspirium chloride can be synthesized through a series of chemical reactions involving the formation of its spirocyclic structure. The synthesis typically involves the reaction of specific precursors under controlled conditions to achieve the desired product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of azaspirium chloride involves large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced technologies and equipment to control the reaction parameters precisely. The industrial production process may also involve purification steps to remove any impurities and ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Azaspirium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert azaspirium chloride into its reduced forms.

Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Azaspirium chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.

Industry: Azaspirium chloride is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of azaspirium chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to azaspirium chloride include:

Azides: Known for their nucleophilic properties and ability to participate in substitution reactions.

Acid Chlorides: These compounds share similar reactivity patterns and are used in various chemical synthesis processes.

Uniqueness

Azaspirium chloride is unique due to its spirocyclic structure, which imparts specific stability and reactivity characteristics. This structural feature distinguishes it from other similar compounds and contributes to its wide range of applications in scientific research and industry .

Biological Activity

Azaspirium Chloride, a compound of interest in pharmacological research, has been evaluated for its biological activity, particularly its antimicrobial properties. This article presents a comprehensive overview of the findings related to its biological effects, including data tables and relevant case studies.

Overview of Azaspirium Chloride

Azaspirium Chloride is a synthetic compound that has garnered attention due to its potential applications in treating various microbial infections. The compound's structure and mechanism of action are critical in understanding its biological activity.

Qualitative and Quantitative Assessments

Recent studies have demonstrated that Azaspirium Chloride exhibits significant antimicrobial activity against a range of bacterial strains. The qualitative screening indicated varying degrees of growth inhibition against Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity of Azaspirium Chloride

| Bacterial Strain | Growth Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Enterococcus faecium E5 | 15 | 125 µg/mL |

| Staphylococcus aureus ATCC 6538 | 9 | 50 µg/mL |

| Bacillus subtilis ATCC 6683 | 8 | 100 µg/mL |

| Candida albicans 393 | 8 | 125 µg/mL |

The quantitative assessment revealed that Azaspirium Chloride had a MIC value of 125 µg/mL against Enterococcus faecium, indicating moderate antibacterial efficacy. Notably, it also showed activity against Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 50 to 100 µg/mL .

Antibiofilm Activity

The ability of Azaspirium Chloride to inhibit biofilm formation was also evaluated. Biofilms are clusters of microorganisms that adhere to surfaces and are often resistant to antimicrobial agents.

Table 2: Antibiofilm Activity of Azaspirium Chloride

| Bacterial Strain | Minimum Biofilm Eradication Concentration (MBEC) |

|---|---|

| Enterococcus faecium E5 | 125 µg/mL |

| Staphylococcus aureus ATCC 6538 | 125 µg/mL |

| Candida albicans 393 | 125 µg/mL |

The results indicated that Azaspirium Chloride exhibited moderate antibiofilm activity against the tested strains, with MBEC values consistently at 125 µg/mL . This suggests that the compound may be effective in preventing biofilm-associated infections.

Toxicity Profile

While assessing the biological activity, it is crucial to consider the toxicity of Azaspirium Chloride. In vitro studies using Daphnia magna revealed that the compound exhibited moderate to high toxicity levels. However, modifications in its structure led to variations in toxicity among different derivatives.

Table 3: Toxicity Assessment of Azaspirium Derivatives

| Compound | Toxicity Level |

|---|---|

| N-acyl-α-amino ketones | High |

| 1,3-oxazol-5(4H)-one | Medium |

| N-acyl-α-amino acid | Non-toxic |

The findings suggest that while Azaspirium Chloride possesses notable antimicrobial properties, its toxicity must be carefully evaluated when considering therapeutic applications .

Case Studies

A recent case study highlighted the effectiveness of Azaspirium Chloride in treating infections caused by antibiotic-resistant strains. The study documented a significant reduction in bacterial load in infected models treated with the compound compared to control groups. This underscores the potential role of Azaspirium Chloride as a candidate for developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.